molecular formula C15H21NO4 B14149775 Methyl [1-(3,5-dimethoxyphenyl)pyrrolidin-2-yl]acetate CAS No. 89261-16-5

Methyl [1-(3,5-dimethoxyphenyl)pyrrolidin-2-yl]acetate

Katalognummer: B14149775
CAS-Nummer: 89261-16-5
Molekulargewicht: 279.33 g/mol
InChI-Schlüssel: BLVPQMFBOJMRDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl [1-(3,5-dimethoxyphenyl)pyrrolidin-2-yl]acetate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring attached to a 3,5-dimethoxyphenyl group and an acetate moiety. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and drug discovery .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [1-(3,5-dimethoxyphenyl)pyrrolidin-2-yl]acetate typically involves the reaction of 3,5-dimethoxybenzaldehyde with pyrrolidine and subsequent esterification with methyl acetate. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid, to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl [1-(3,5-dimethoxyphenyl)pyrrolidin-2-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methyl [1-(3,5-dimethoxyphenyl)pyrrolidin-2-yl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl [1-(3,5-dimethoxyphenyl)pyrrolidin-2-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl [1-(3,5-dimethoxyphenyl)pyrrolidin-2-yl]acetate is unique due to the presence of the 3,5-dimethoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

89261-16-5

Molekularformel

C15H21NO4

Molekulargewicht

279.33 g/mol

IUPAC-Name

methyl 2-[1-(3,5-dimethoxyphenyl)pyrrolidin-2-yl]acetate

InChI

InChI=1S/C15H21NO4/c1-18-13-7-12(8-14(10-13)19-2)16-6-4-5-11(16)9-15(17)20-3/h7-8,10-11H,4-6,9H2,1-3H3

InChI-Schlüssel

BLVPQMFBOJMRDO-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1)N2CCCC2CC(=O)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.